α4β2 Nicotinic Acetylcholine Receptor Antagonism: Target-Specific Activity Absent in Closest Structural Analog
The compound demonstrates quantifiable antagonist activity at the human α4β2 nAChR (IC50 = 20.6 μM), as assessed by inhibition of epibatidine-induced intracellular calcium flux in HEK tsA201 cells [1]. By contrast, the closest structural analog with reported data—5-(benzylamino)-2-(4-morpholinyl)benzoic acid (CAS 765924-64-9), which bears a phenyl instead of thiophene ring—is characterized exclusively in the context of PC-PLC inhibition with no reported nAChR activity [2]. This target engagement divergence is mechanistically significant: the thiophene sulfur atom can participate in unique interactions with the nAChR orthosteric or allosteric binding pocket that the benzyl analog cannot replicate.
| Evidence Dimension | Human α4β2 nAChR antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 20.6 μM (20,600 nM) |
| Comparator Or Baseline | 5-(Benzylamino)-2-(4-morpholinyl)benzoic acid (CAS 765924-64-9): No nAChR activity reported; characterized only for PC-PLC inhibition |
| Quantified Difference | Target compound shows measurable nAChR antagonism; comparator shows no detectable activity at this target in available datasets |
| Conditions | Human α4β2 nAChR expressed in HEK tsA201 cells; epibatidine-induced calcium accumulation assay; data deposited in BindingDB/ChEMBL |
Why This Matters
For researchers requiring a 2-morpholinobenzoic acid scaffold compound with defined nAChR activity, this compound represents one of the few structurally characterized options, while the popular benzyl analog is unsuitable for nAChR-targeted studies.
- [1] BindingDB BDBM50382407 (CHEMBL1536503). IC50 2.06E+4 nM, antagonist activity at human α4β2 nAChR in HEK tsA201 cells. Deposited 2013-07-02. View Source
- [2] Pilkington LI, Sparrow K, Rees SWP, Paulin EK, van Rensburg M, Xu CS, Langley RJ, Leung IKH, Reynisson J, Leung E, Barker D. Development, synthesis and biological investigation of a novel class of potent PC-PLC inhibitors. Eur J Med Chem, 2020, 191, 112162. DOI: 10.1016/j.ejmech.2020.112162. View Source
